N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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Overview
Description
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a compound that features a piperidine ring, a benzo-dioxine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Construction of the Benzo-dioxine Moiety: This can be achieved through cyclization reactions involving catechol derivatives and appropriate dihalides.
Coupling Reactions: The piperidine and benzo-dioxine moieties are coupled using amide bond formation techniques, often employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for hydrogenation steps, automated synthesis platforms for coupling reactions, and crystallization techniques for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The aromatic ring in the benzo-dioxine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzo-dioxine derivatives.
Scientific Research Applications
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzo-dioxine moiety may contribute to the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.
Benzo-dioxine Derivatives: Compounds like dioxin and its derivatives share the benzo-dioxine moiety.
Uniqueness
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is unique due to the combination of its structural features, which confer specific pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c17-14(16-11-3-5-15-6-4-11)10-1-2-12-13(9-10)19-8-7-18-12;/h1-2,9,11,15H,3-8H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZOVTNVDJNBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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